molecular formula C15H9ClF2N2 B2539738 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole CAS No. 1159989-42-0

4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B2539738
CAS No.: 1159989-42-0
M. Wt: 290.7
InChI Key: HDGPZOGOETYLPQ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole is a halogenated pyrazole derivative featuring a chloro substituent at position 4 and two 4-fluorophenyl groups at positions 3 and 4. Pyrazole derivatives are renowned for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired pyrazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that compounds similar to 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • A study evaluated the cytotoxicity of pyrazoline analogs against breast cancer cell lines MCF-7 and MDA-MB-231 using the sulforhodamine B assay. One derivative demonstrated promising results with a GI50 value comparable to the standard drug Adriamycin .
  • The structure-activity relationship (SAR) analysis reveals that modifications in the substituents can enhance anticancer efficacy, suggesting that further exploration of this compound could lead to the development of potent anticancer agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory potential due to its ability to inhibit cyclooxygenase (COX) enzymes:

  • Research shows that derivatives of pyrazole can selectively inhibit COX-2 over COX-1, potentially reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).
  • The presence of the fluorine atoms in its structure may enhance binding affinity to COX enzymes, leading to improved therapeutic profiles .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored:

  • Preliminary studies indicate that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values have been reported as low as 32 µg/mL for certain strains.
Activity TypeTarget Organism/Cell LineIC50/GI50 ValueReference
AnticancerMCF-7<0.1 µM
AnticancerMDA-MB-23145.8 µM
Anti-inflammatoryCOX-2Selective Inhibition
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

Case Studies

  • Cytotoxic Evaluation : A study conducted on various pyrazoline derivatives highlighted the promising anticancer activity of compounds structurally related to this compound. The research emphasized the importance of structural modifications in enhancing biological activity while maintaining safety profiles .
  • Anti-inflammatory Research : In vitro studies focusing on the inhibition of COX enzymes demonstrated that pyrazole derivatives could serve as safer alternatives to traditional NSAIDs by exhibiting selective inhibition of COX-2, thereby minimizing adverse gastrointestinal effects .

Mechanism of Action

The mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

Key structural analogs include:

Compound Name Substituents (Positions) Key Features Biological Relevance
4-Chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole Cl (4), 4-F-C₆H₄ (3,5) Chloro and fluorophenyl groups enhance electron-withdrawing effects. Anticancer, antibacterial (inferred)
3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole 4-F-C₆H₄ (3,5), C₆H₅ (1), 4,5-dihydro Partially saturated pyrazoline ring; dihedral angle = 66.34° between fluorophenyl groups. Antitumor, antibacterial
3,5-Bis(4-bromophenyl)-4-chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazole Br (3,5), Cl (4), 3-F-C₆H₄-CH₂ (1) Bromine substituents increase steric bulk; benzyl group adds hydrophobicity. Not reported (structural analog)
4-Chloro-3,5-dinitropyrazole Cl (4), NO₂ (3,5) Strong electron-withdrawing nitro groups; higher reactivity. Explosives/energetic materials
1-{3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}butan-1-one Cl (3), isopropylphenyl (5), butanone Ketone group enhances polarity; pyrazoline ring with puckering (Q = 0.1957 Å). Antimicrobial, antioxidant activities

Conformational and Crystallographic Differences

  • Dihedral Angles: In 3,5-bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between fluorophenyl groups is 66.34°, influencing molecular packing and interactions .
  • Hydrogen Bonding and Packing :

    • Pyrazoline derivatives (e.g., ) exhibit weak C–H⋯O and C–H⋯π interactions, stabilizing crystal lattices.
    • Tautomerism observed in simpler pyrazoles (e.g., 3-/5-(4-fluorophenyl)-1H-pyrazole) is unlikely in the target compound due to fixed substituent positions.

Biological Activity

4-Chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound notable for its unique pyrazole structure, which includes two para-fluorophenyl groups and a chlorine substituent. This compound has gained attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The molecular formula is C16_{16}H12_{12}ClF2_2N2_2, with a molecular weight of approximately 368.81 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of halogen atoms enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets. It is believed to inhibit specific enzymes and modulate receptor functions, particularly in cancer and inflammation pathways .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer cell lines MCF-7 and MDA-MB-231 using the sulforhodamine B (SRB) assay. One derivative, N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (compound 4b), showed promising cytotoxicity with GI50 values comparable to the standard drug adriamycin .

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

CompoundCell LineGI50 (µM)Reference
4bMCF-7<0.1
4bMDA-MB-23145.8

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown considerable anti-inflammatory activity. Various pyrazole derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). Some derivatives demonstrated a high selectivity index for COX-2 inhibition, suggesting potential for use as anti-inflammatory agents with reduced gastrointestinal side effects .

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound IDCOX-2 Inhibition (%)Selectivity IndexReference
125b62%8.22
150a71%>189

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study evaluated the efficacy of compound 4b against breast cancer cell lines, demonstrating that it significantly inhibited cell proliferation compared to controls .
  • Inflammation Models : In vivo studies using carrageenan-induced rat paw edema models indicated that certain pyrazole derivatives exhibited potent anti-inflammatory effects while maintaining safety profiles in histopathological evaluations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted chalcones with hydrazine derivatives. For example, refluxing a fluorophenyl-substituted enone (e.g., (2E)-1-(4-chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one) with hydrazine hydrate in a carboxylic acid solvent (e.g., butyric acid) for 10 hours, followed by recrystallization from ethanol or DMF .
  • Optimization : Reaction time, temperature, and stoichiometric ratios of reactants should be adjusted based on TLC monitoring. Solvent polarity impacts cyclization efficiency—polar aprotic solvents like DMF improve yield in sterically hindered systems .

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD reveals dihedral angles between aromatic rings (e.g., 66.34° between fluorophenyl groups) and puckering parameters (Q = 0.1957 Å) of the pyrazole ring .
  • Supporting Methods : FTIR for functional group analysis (e.g., N–H stretches at ~3200 cm⁻¹), NMR for substituent positioning (e.g., ¹⁹F NMR for fluorophenyl groups), and mass spectrometry for molecular ion validation .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound, and how do they influence its physicochemical properties?

  • Key Interactions : Weak C–H⋯π and C–H⋯O hydrogen bonds (e.g., H⋯π distances of 2.82–3.12 Å) contribute to lattice stability. These interactions form dimeric motifs (e.g., R₂²[16] ring motifs) and columnar stacking along crystallographic axes .
  • Impact : Enhanced thermal stability and solubility profiles are linked to these interactions. For instance, C–H⋯O bonds in carboxaldehyde derivatives increase melting points by ~20°C compared to non-functionalized analogs .

Q. How do substituent positions on the pyrazole ring affect biological activity, and what assays are recommended for screening?

  • Structure-Activity Relationship (SAR) : The 4-chloro group enhances electrophilicity, potentially improving binding to enzyme active sites (e.g., kinases). Fluorine atoms at the 3,5-positions increase lipophilicity, aiding membrane permeability .
  • Assays :

  • Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli).
  • Anticancer: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-inflammatory: COX-2 inhibition ELISA .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound?

  • Approaches :

  • Density Functional Theory (DFT): Optimize geometry at B3LYP/6-31G(d) level to calculate dihedral angles and compare with XRD data .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., water, DMSO) to predict aggregation behavior .
    • Outputs : Energy-minimized conformers, HOMO-LUMO gaps for reactivity prediction, and electrostatic potential maps for interaction hotspots .

Properties

IUPAC Name

4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF2N2/c16-13-14(9-1-5-11(17)6-2-9)19-20-15(13)10-3-7-12(18)8-4-10/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGPZOGOETYLPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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